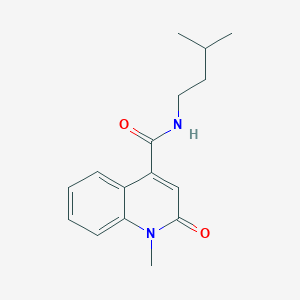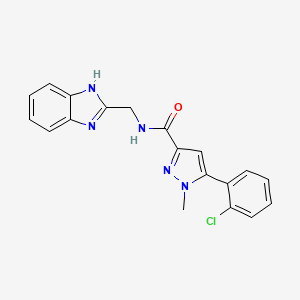![molecular formula C19H24N6O B11140496 N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B11140496.png)
N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a triazolopyridine moiety fused with an indazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazolopyridine Moiety: This step involves the cyclization of appropriate precursors to form the triazolopyridine ring. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Attachment of the Pentyl Chain: The pentyl chain is introduced through alkylation reactions, where the triazolopyridine intermediate is reacted with a suitable alkylating agent under controlled conditions.
Formation of the Indazole Ring: The indazole ring is synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Coupling of the Two Moieties: The final step involves coupling the triazolopyridine-pentyl intermediate with the indazole carboxamide under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridine derivatives: These compounds share the triazolopyridine moiety and exhibit similar biological activities.
Indazole derivatives: Compounds with the indazole ring system that have comparable pharmacological properties.
Uniqueness
N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide is unique due to the combination of the triazolopyridine and indazole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H24N6O |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C19H24N6O/c26-19(18-14-8-3-4-9-15(14)21-24-18)20-12-6-1-2-10-16-22-23-17-11-5-7-13-25(16)17/h5,7,11,13H,1-4,6,8-10,12H2,(H,20,26)(H,21,24) |
InChI Key |
RCQNDUGODGEHNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NCCCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-{4-hydroxy-1-(3-methoxypropyl)-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B11140416.png)
![(5Z)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11140430.png)
![5-(furan-2-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B11140438.png)
![N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine](/img/structure/B11140451.png)
![2-(5,6-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11140456.png)
![N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine](/img/structure/B11140461.png)
![2-(6-bromo-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide](/img/structure/B11140466.png)
![1-(4-Bromophenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11140469.png)

![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]methanone](/img/structure/B11140491.png)
![2-(3,4-Dimethoxyphenethyl)-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11140498.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B11140501.png)

![2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B11140507.png)
